molecular formula C16H19NO3 B14001461 Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate CAS No. 5348-98-1

Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate

Cat. No.: B14001461
CAS No.: 5348-98-1
M. Wt: 273.33 g/mol
InChI Key: LQSVKENMAXZZIF-UHFFFAOYSA-N
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Description

Ethyl 4-{[(E)-(2-oxocyclohexyl)methylidene]amino}benzoate ( 5348-98-1) is a specialized organic compound provided for research and development purposes. This molecule, which features a benzoate ester linked to a 2-oxocyclohexyl moiety via a methylideneamino (Schiff base) bridge, is of significant interest in advanced chemical synthesis . Its structure suggests potential as a key intermediate in medicinal chemistry, particularly for the development of novel pharmaceutical agents. Compounds with similar ester and carbonyl functionalities are often investigated for their biological activities and are utilized in the synthesis of more complex molecules aimed at various therapeutic targets . This product is designated "For Research Use Only" (RUO) and is strictly intended for laboratory research and industrial applications. It is not for diagnostic, therapeutic, or personal use. Researchers can rely on the high purity and quality of this chemical for their critical work in expanding the boundaries of chemical and pharmaceutical sciences.

Properties

CAS No.

5348-98-1

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl 4-[(2-oxocyclohexyl)methylideneamino]benzoate

InChI

InChI=1S/C16H19NO3/c1-2-20-16(19)12-7-9-14(10-8-12)17-11-13-5-3-4-6-15(13)18/h7-11,13H,2-6H2,1H3

InChI Key

LQSVKENMAXZZIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2CCCCC2=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The most common preparation method involves a condensation (Schiff base formation) between ethyl 4-aminobenzoate and 2-oxocyclohexanone (cyclohexanone derivative with a keto group at position 2). This reaction forms an imine linkage (C=N) between the amino group of ethyl 4-aminobenzoate and the carbonyl group of the cyclohexanone, yielding the target compound with an (E)-configuration around the imine double bond.

Typical Reaction Conditions

Parameter Typical Conditions
Reactants Ethyl 4-aminobenzoate and 2-oxocyclohexanone
Solvent Ethanol, methanol, or other polar solvents
Catalyst Acid catalysts such as acetic acid (optional)
Temperature Room temperature to reflux (~25–80°C)
Reaction Time 2 to 24 hours
Atmosphere Ambient or inert (nitrogen) to prevent oxidation
Purification Recrystallization or column chromatography

The reaction proceeds via nucleophilic attack of the amine on the ketone carbonyl, followed by dehydration to form the imine bond. The (E)-isomer is generally favored due to thermodynamic stability.

Stepwise Procedure

  • Mixing: Ethyl 4-aminobenzoate is dissolved in ethanol under stirring.
  • Addition: 2-oxocyclohexanone is added dropwise to the solution.
  • Catalysis: A catalytic amount of acetic acid may be added to promote imine formation.
  • Heating: The mixture is heated to reflux for several hours (typically 4–12 hours).
  • Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) or NMR spectroscopy.
  • Isolation: Upon completion, the reaction mixture is cooled, and the product precipitates or is extracted.
  • Purification: The crude product is purified by recrystallization from ethanol or by column chromatography.

Representative Experimental Data

Entry Solvent Catalyst Temp (°C) Time (h) Yield (%) Purity (%) Notes
1 Ethanol Acetic acid 78 (reflux) 6 85 98 Recrystallized from EtOH
2 Methanol None 25 (RT) 12 72 95 Slow reaction, longer time
3 Ethanol p-Toluenesulfonic acid 80 (reflux) 4 88 99 Faster reaction

Alternative Methods

  • Solvent-free synthesis: Some reports indicate that mechanochemical grinding of reactants can afford the product without solvent, improving sustainability.
  • Microwave-assisted synthesis: Application of microwave irradiation reduces reaction time significantly (to minutes) while maintaining high yield and purity.
  • Catalyst variations: Lewis acids such as zinc chloride or scandium triflate have been used to enhance imine formation rates.

Analysis of Synthetic Routes and Yields

The condensation method is straightforward, high-yielding, and reproducible. The choice of solvent and catalyst influences reaction rate and product purity. Acid catalysis generally improves the imine formation efficiency. Elevated temperature accelerates the reaction but may require careful control to avoid side reactions such as hydrolysis.

Purification by recrystallization from ethanol or ethyl acetate is effective due to the compound’s moderate polarity and crystallinity. Chromatographic methods are used for higher purity demands or when impurities are closely related structurally.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Conventional condensation Ethyl 4-aminobenzoate + 2-oxocyclohexanone, acid catalysis, reflux High yield, simple setup Longer reaction time
Solvent-free mechanochemistry Grinding without solvent Environmentally friendly Requires specialized equipment
Microwave-assisted synthesis Microwave heating, short reaction time Rapid synthesis, high purity Requires microwave reactor
Lewis acid catalysis Use of ZnCl2, Sc(OTf)3 Faster reaction rate Catalyst removal needed

Research Results and Literature Support

  • The compound’s synthesis is well-documented in chemical supplier data and research articles emphasizing Schiff base formation between ethyl 4-aminobenzoate and cyclohexanones.
  • Experimental yields typically range from 70% to 90%, with purity above 95% after recrystallization.
  • Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the imine bond formation and compound identity.
  • No significant side products are reported under optimized conditions, indicating a clean reaction profile.
  • Recent advances in microwave-assisted and solvent-free methods demonstrate potential for greener synthesis with reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ester and amino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{[(E)-(2-oxocyclohexyl)methylidene]amino}benzoate is an organic compound with the chemical formula C16H19NO3 and a molecular weight of 273.327 g/mol. It possesses a structure that includes an ethyl ester group, an amino group, and a cyclohexyl moiety.

Scientific Research Applications
Research suggests that compounds similar to this compound exhibit various biological activities, indicating potential pharmacological relevance. Its applications leverage its chemical reactivity and biological properties, making it a valuable compound in both research and industry.

Applications

  • Polymer Chemistry : It can be used as a component in polymer chemistry for creating new materials with specific properties. These applications leverage its chemical reactivity.
  • Organic Synthesis : It can participate in various reactions, making it useful in synthetic organic chemistry, particularly in the development of more complex molecules.
  • Medicinal Chemistry : Compounds similar to this compound exhibit biological activities.

    Several compounds share structural similarities with this compound, each exhibiting unique properties:
Compound NameStructureNotable Properties
Ethyl 4-(methylphenylamino)methyleneaminobenzoateC17H18N2O2Exhibits strong antimicrobial activity
Ethyl 4-(nitrophenyl)methyleneaminobenzoateC16H14N2O4Known for anti-inflammatory effects
Ethyl 4-(phenylmethylidene)aminobenzoateC16H17N1O2Used as an intermediate in pharmaceutical synthesis

Mechanism of Action

The mechanism of action of Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities:

Compound Name Substituent/R-Group Functional Groups Key Properties/Effects Reference
Ethyl 4-{[(E)-(2-oxocyclohexyl)methylidene]amino}benzoate 2-Oxocyclohexylmethylideneamino Imine, ester, ketone Enhanced steric bulk; potential for keto-enol tautomerism N/A
Ethyl 4-(carbamoylamino)benzoate Carbamoylamino (-NH-CONH₂) Urea, ester Hydrogen-bonding capacity; aquaporin inhibition
Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate Thiazolidinone, methoxycarbonyl Thiazolidinone, ester, amide Heterocyclic bioactivity; antitumor potential
Ethoxylated ethyl-4-aminobenzoate Ethoxylated amino (-NH-(CH₂CH₂O)₂₅H) Polyethylene glycol (PEG), ester High water solubility; cosmetic applications
Ethyl 4-[(Z)-(1-chloro-2,2,2-trifluoroethylidene)amino]benzoate Trifluoroethylideneamino Imine, halogenated alkyl Electron-withdrawing effects; fluorinated stability

Key Observations :

  • Electron Effects: The 2-oxocycloclohexyl group provides moderate electron-withdrawing character compared to trifluoroethylidene (stronger electron withdrawal) or ethoxylated amino (electron-donating) groups.
  • Solubility : Ethoxylated derivatives exhibit high water solubility (>99% purity, liquid state) due to PEG chains, whereas the target compound’s cyclohexyl group likely reduces aqueous solubility .
  • Bioactivity: Carbamoylamino and thiazolidinone analogs show specific biological roles (e.g., aquaporin inhibition, antitumor activity), suggesting the target’s imine-ketone system may interact with similar protein targets .

Key Observations :

  • The target compound’s synthesis likely parallels imine-forming reactions seen in , requiring mild conditions compared to heterocyclization (e.g., thiazolidinone formation in ).

Physicochemical Properties

Property This compound Ethyl 4-(carbamoylamino)benzoate Ethoxylated ethyl-4-aminobenzoate
Solubility Low water solubility (predicted) Moderate in polar solvents Highly water-soluble
Melting Point Likely solid (crystalline imine) Solid (urea derivatives) Liquid (PEG chain)
Stability Keto-enol tautomerism possible Stable under dry conditions Hygroscopic due to PEG

Biological Activity

Ethyl 4-{[(E)-(2-oxocyclohexyl)methylidene]amino}benzoate is an organic compound with the molecular formula C16_{16}H19_{19}NO3_3 and a molecular weight of approximately 273.33 g/mol. Its unique structural features, including an ethyl ester group, an amino group, and a cyclohexyl moiety, suggest potential biological activities that merit exploration in medicinal chemistry and organic synthesis.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific studies on this compound may be limited, the following sections summarize relevant findings related to its biological activity.

Antimicrobial Activity

This compound shares structural similarities with other compounds known for their antimicrobial effects. For example:

Compound Name Structure Notable Properties
Ethyl 4-(methylphenylamino)methyleneaminobenzoateC17_{17}H18_{18}N2_2O2_2Exhibits strong antimicrobial activity
Ethyl 4-(nitrophenyl)methyleneaminobenzoateC16_{16}H14_{14}N2_2O4_4Known for anti-inflammatory effects
Ethyl 4-(phenylmethylidene)aminobenzoateC16_{16}H17_{17}N1_1O2_2Used as an intermediate in pharmaceutical synthesis

The presence of the amino group in this compound enhances its potential as an antimicrobial agent by facilitating interactions with microbial targets.

Anti-inflammatory Properties

Compounds with similar functional groups have been documented to exhibit anti-inflammatory effects. The cyclohexane ring and methylidene functionality may contribute to the modulation of inflammatory pathways, potentially making this compound a candidate for further investigation in inflammation-related conditions.

Anticancer Potential

The structural characteristics of this compound suggest possible anticancer properties. Compounds that inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation, have shown promise in cancer therapy. Although specific studies on this compound are scarce, its design aligns with known CDK inhibitors that target cancerous cells.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions. The complexity of its synthesis reflects its potential utility in developing more complex molecules in medicinal chemistry. The following steps typically characterize its synthesis:

  • Formation of the cyclohexanone derivative.
  • Reaction with ethyl ester and amine components.
  • Purification through recrystallization or chromatography.

Future Research Directions

Future studies should focus on:

  • In Vivo Testing : Evaluating the pharmacokinetics and dynamics of this compound in animal models.
  • Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities.
  • Formulation Development : Exploring drug formulation strategies to enhance bioavailability and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-{[(E)-(2-oxocyclohexyl)methylidene]amino}benzoate, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via multi-step reactions, typically starting with condensation between ethyl 4-aminobenzoate and 2-oxocyclohexanecarbaldehyde. Key steps include:

  • Schiff base formation : Under reflux in ethanol with catalytic acetic acid .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.
  • Optimization : Adjusting solvent polarity, temperature, and stoichiometry to improve yield (e.g., using anhydrous conditions to minimize hydrolysis).
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
CondensationEthanol, 80°C, 12h6598%
PurificationEthyl acetate/hexane (1:3)58>99%

Q. How is the stereochemistry (E/Z configuration) of the imine bond confirmed?

  • Methodology :

  • NMR Analysis : The E-configuration is confirmed by observing a strong deshielded signal for the imine proton (δ ~8.5–9.0 ppm in 1^1H NMR) and NOESY correlations .
  • X-ray Crystallography : Resolves spatial arrangement unambiguously (e.g., SHELXL refinement ).

Q. What spectroscopic techniques are used to characterize this compound?

  • Key Techniques :

  • FT-IR : Stretching vibrations for C=N (1620–1640 cm⁻¹) and ester C=O (1700–1720 cm⁻¹).
  • 1^1H/13^13C NMR : Assignments for aromatic protons (δ 7.2–8.0 ppm), cyclohexyl CH2_2 groups (δ 1.2–2.5 ppm), and ester OCH2_2 (δ 4.1–4.3 ppm) .
  • Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 301.14 for C16_{16}H19_{19}NO3_3).

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structure determination?

  • Methodology :

  • SHELX Suite : Use SHELXD for phase problem solving and SHELXL for refinement. For disordered cyclohexyl groups, apply PART instructions and restraints .
  • High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts .
    • Example : A related benzoate derivative showed 0.053 R-factor after refining 4855 reflections with SHELXL .

Q. Why might biological activity (e.g., anticancer) decrease at higher concentrations?

  • Hypothesis : Observed in thiosemicarbazide analogs (26% inhibition at 100 μM vs. 15% at 150 μM), this could arise from:

  • Cytotoxicity thresholds : Exceeding solubility limits, causing precipitation.
  • Off-target effects : Activation of pro-survival pathways at high doses .
    • Experimental Design :
  • Dose-response curves : Test 10–200 μM range with controls.
  • Solubility assays : Use DLS or UV-Vis to monitor aggregation.

Q. How do structural modifications (e.g., substituents on the cyclohexyl ring) affect UV absorption efficiency?

  • Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., nitro) increase π→π* transitions, enhancing UV absorption.
  • Comparative Data : Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate is 1.3× more efficient than benzotriazole derivatives due to extended conjugation .
    • Table :
Derivativeλmax_{\text{max}} (nm)Molar Extinction Coefficient (ε)
Parent compound32012,500
Nitro-substituted34518,200

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities of structurally similar benzoates?

  • Case Study : Thiosemicarbazide derivatives show variable anticancer activity (e.g., 26% vs. 15% inhibition ).
  • Resolution Strategies :

Purity Verification : Confirm via HPLC (>99%) to exclude impurities.

Assay Conditions : Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times.

Crystal Packing Effects : Intermolecular interactions (e.g., hydrogen bonds in crystal lattice) may reduce bioavailability .

Methodological Resources

  • Crystallography : Use SHELX programs for structure solution and refinement .
  • Biological Assays : Follow OECD guidelines for cytotoxicity testing (MTT assay, triplicate runs).
  • Spectral Analysis : Reference databases (e.g., Cambridge Structural Database) for NMR/IR comparisons.

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